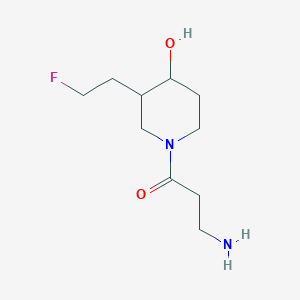
3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one
Overview
Description
3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H19FN2O2 and its molecular weight is 218.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one, a compound with the molecular formula C9H17FN2O2, has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H17FN2O2
- Molecular Weight : 204.24 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1CN(CC(C1O)CCF)C(=O)CN
The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways. Similar compounds have been shown to target processes related to DNA replication and cell proliferation, suggesting that this compound may inhibit the replication of certain cancer cells by disrupting these processes .
Target Pathways
- DNA Replication : The compound is hypothesized to interfere with DNA synthesis, leading to reduced cell viability in cancerous tissues.
- Cell Proliferation : It may inhibit cellular proliferation through mechanisms similar to those observed in other piperidine derivatives.
Biological Activity
Research indicates that compounds structurally related to this compound exhibit significant antibacterial and anticancer properties. Below are key findings from recent studies:
Case Study 1: Antimicrobial Efficacy
A study evaluated the minimum inhibitory concentration (MIC) of this compound against several bacterial strains. Results indicated a promising antibacterial profile, particularly against resistant strains.
Case Study 2: Anticancer Potential
In vitro studies on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role as a potential anticancer agent.
Discussion
The biological activity of this compound suggests it could serve as a lead compound for further drug development. Its ability to target critical cellular processes associated with disease progression highlights its therapeutic potential.
Properties
IUPAC Name |
3-amino-1-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c11-4-1-8-7-13(6-3-9(8)14)10(15)2-5-12/h8-9,14H,1-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHJIGLAIIQOFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)CCF)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















